1,3-Dichloropentane
Overview
Description
1,3-Dichloropentane is an organochlorine compound with the molecular formula C5H10Cl2 . It has a molecular weight of 141.04 g/mol . The IUPAC name for this compound is 1,3-dichloropentane .
Molecular Structure Analysis
The molecular structure of 1,3-Dichloropentane consists of a five-carbon chain with chlorine atoms attached to the first and third carbons . The InChI code for this compound isInChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3
. Physical And Chemical Properties Analysis
1,3-Dichloropentane has a molecular weight of 141.04 g/mol and a monoisotopic mass of 140.0159617 g/mol . It has a complexity of 37.1 and a topological polar surface area of 0 Ų . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has three rotatable bonds .Scientific Research Applications
Halogen Migration in Reactions with Aluminum Chloride
Research by Billups, Kurtz, and Farmer (1970) explored the behavior of various dichloroalkanes, including 1,3-dichloropentane, when treated with aluminum chloride. They discovered that 1,3-dichloropentane undergoes halogen migration under these conditions, demonstrating its potential utility in organic synthesis and reaction studies (Billups, Kurtz, & Farmer, 1970).
Dechlorination in Agricultural Contexts
Zheng et al. (2006) examined the dechlorination of 1,3-dichloropentane by hydrogen sulfide species in agricultural production. Their study sheds light on the chemical's interactions in the soil and its implications for fumigation practices (Zheng, Yates, Papiernik, Guo, & Gan, 2006).
Thermodynamic Properties in Aqueous Solutions
Hallén (1993) determined the enthalpies of solution and heat capacities for 1,3-dichloropentane in water, providing valuable data for its physical and chemical properties in different temperatures and dilute solutions (Hallén, 1993).
Applications in Thioacetalization Reactions
Liu et al. (2003) investigated a novel nonthiolic, odorless 1,3-propanedithiol equivalent derived from 1,3-dichloropentane, which was used in the thioacetalization of aldehydes and ketones. This research highlights its potential as a chemical intermediate in organic synthesis, especially in the formation of dithianes (Liu, Che, Yu, Liu, Zhang, Zhang, & Dong, 2003).
Use as a Simulant in Supercritical Systems
Politzer et al. (1993) discussed the use of 1,5-dichloropentane as a simulant for toxic compounds in supercritical water oxidation processes. This suggests its application in environmental and waste management studies, particularly for the disposal of hazardous substances (Politzer, Murray, Concha, & Brinck, 1993).
Synthesis of Bioactive Cyclopentanoids
Loza, Valiullina, and Miftakhov (2021) demonstrated the use of 1,3-dichloropentane derivatives in synthesizing bioactive cyclopentanoids. This research indicates its relevance in the pharmaceutical industry for the development of new drugs and therapeutic agents (Loza, Valiullina, & Miftakhov, 2021).
Monitoring in Groundwater
Terry et al. (2008) conducted a groundwater monitoring program for 1,3-dichloropentane in the EU. The study provides insights into its environmental impact and behavior in soil and water systems, crucial for environmental risk assessments (Terry, Carter, Humphrey, Capri, Grua, Panagopoulous, Pulido-Bosch, & Kennedy, 2008).
properties
IUPAC Name |
1,3-dichloropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLLRWZQACTYAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334361 | |
Record name | 1,3-dichloropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloropentane | |
CAS RN |
30122-12-4 | |
Record name | 1,3-dichloropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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